molecular formula C13H20ClN3O3 B1613029 tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate CAS No. 685828-39-1

tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B1613029
CAS No.: 685828-39-1
M. Wt: 301.77 g/mol
InChI Key: AEZFANXHWGQBKU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a compound that features a piperidine ring substituted with a tert-butyl ester and a 1,3,4-oxadiazole ring. The presence of the chloromethyl group on the oxadiazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the chloromethyl group. The piperidine ring is then synthesized and coupled with the oxadiazole derivative under specific conditions to form the final product. Common reagents used in these steps include chlorinating agents, bases, and solvents like dichloromethane and methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and reaction time are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and acidic or basic conditions for hydrolysis .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. The oxadiazole ring is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring may also interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate apart from similar compounds is the presence of the oxadiazole ring and the chloromethyl group. These functional groups confer unique reactivity and potential bioactivity, making this compound valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O3/c1-13(2,3)20-12(18)17-6-4-9(5-7-17)11-16-15-10(8-14)19-11/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZFANXHWGQBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634880
Record name tert-Butyl 4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685828-39-1
Record name tert-Butyl 4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

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